molecular formula C10H16O B1206271 Verbenol CAS No. 473-67-6

Verbenol

Cat. No. B1206271
CAS RN: 473-67-6
M. Wt: 152.23 g/mol
InChI Key: WONIGEXYPVIKFS-UHFFFAOYSA-N
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Description

Verbenol (2-pine-4-ol) is a group of stereoisomeric bicyclic monoterpene alcohols. These compounds have been found to be active components of insect pheromones and essential oils .


Synthesis Analysis

Verbenol is synthesized from α-pinene . The compound verbenone was discovered early in the history of bark beetle pheromone research . It is not clear whether the beetles can control the biosynthesis of verbenone; its release may not be an active signal by the beetles, but a passive cue resulting from microorganisms during host colonisation .


Molecular Structure Analysis

Four stereoisomers of verbenol are known. For the cis isomer, the two methyl groups (-CH3) are on the same side of the carbon ring as the hydroxy group (-OH), and for the trans isomer, they are on the opposite sides .


Chemical Reactions Analysis

Verbenol has been used in the synthesis of phytocannabinoids . It has also been used in the microbial oxidation of (-)-α-pinene . In the synthesis of tetrahydrocannabinols and derivatives thereof, verbenol has been utilized .


Physical And Chemical Properties Analysis

Verbenol has a molecular weight of 152.2334. It has a density of 1.0±0.1 g/cm3, a boiling point of 214.9±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Verbenol as a Bark Beetle Repellent

Scientific Field

Entomology, Pest Management

Summary of Application

Verbenol is often referred to as a ‘universal bark beetle repellent’. It’s used in pest management strategies to deter bark beetles, which are economically significant pests .

Methods of Application

Verbenol is typically released into the environment where bark beetles are present. The specific release rates and methods may vary depending on the species of beetle and the specific conditions of the environment .

Results or Outcomes

Studies have shown that verbenol can effectively inhibit the attraction of certain species of bark beetles. However, the effectiveness can vary across different species, and more research is needed to fully understand the ecological functions of verbenol .

Verbenol in Microbial Conversion Studies

Scientific Field

Microbiology

Summary of Application

Verbenol is used in studies investigating the conversion of cis-verbenol into verbenol by gut bacteria of certain insects under different oxygen concentrations .

Methods of Application

In these studies, gut bacteria are isolated from insects in an anaerobic environment. The ability of these bacteria to convert cis-verbenol into verbenol is then tested under different oxygen concentrations .

Results or Outcomes

The results of these studies can provide valuable insights into the metabolic capabilities of gut bacteria and their role in the chemical ecology of their insect hosts .

Verbenone Effect on Bark Beetles

Summary of Application

Verbenone has been studied for its effects on various species of bark beetles. It’s used in research to understand the behavioral responses of these beetles to different doses of verbenone .

Methods of Application

In these studies, multiple-funnel traps baited with attractant semiochemicals are used. The traps are then treated with different doses of verbenone to observe the response of the beetles .

Results or Outcomes

The studies found that the response of the beetles to verbenone varied across species and was consistent with differences in host-age preference. For instance, species requiring relatively fresh host tissue were reduced by verbenone, whereas species accepting aged tissue were unaffected .

Verbenone as a Universal Bark Beetle Repellent

Summary of Application

Verbenone is sometimes referred to as a ‘universal bark beetle repellent’. However, some studies aiming to protect trees with verbenone have failed. The function of verbenone as an active signal or passive cue may vary across bark beetle species .

Methods of Application

The application methods of verbenone in these studies are not specified in the available literature .

Results or Outcomes

The studies suggest that a better understanding of the ecological functions of verbenone will help to make verbenone-based tools more effective and improve integrated pest management strategies .

Safety And Hazards

Verbenol may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The global verbenol market is expected to grow at a CAGR of 5.5% during the forecast period, from 2021 to 2030. The growth of the market can be attributed to the increasing demand for verbenol in various applications such as pharmaceuticals, food, and cosmetics .

properties

IUPAC Name

4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONIGEXYPVIKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C2CC1C2(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042511
Record name Verbenol
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to slightly yellow solid; Balsamic aroma
Record name Verbenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1403/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

214.00 to 215.00 °C. @ 760.00 mm Hg
Record name Verbenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036129
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Solubility

very slightly, Very slightly soluble in water, Soluble (in ethanol)
Record name Verbenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036129
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Verbenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1403/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Verbenol

CAS RN

473-67-6, 5416-53-5
Record name Verbenol
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Record name Verbenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.793
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Record name Verbenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036129
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

63.00 to 67.00 °C. @ 760.00 mm Hg
Record name Verbenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036129
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,700
Citations
IY Choi, JH Lim, S Hwang, JC Lee, GS Cho… - Free radical …, 2010 - Taylor & Francis
… (S)-cis-verbenol remains unclear yet. In the present study, (S)-cis-verbenol reduced cerebral … Furthermore, (S)-cis-verbenol significantly prevented neuronal cell death caused by oxygen-…
Number of citations: 61 www.tandfonline.com
J Petrović, V Kovalenko, A Svirid, D Stojković… - Journal of Molecular …, 2022 - Elsevier
… was efficiently isolated by conversion of crude verbenol into phthalic mono-ester (1S)−3 and … -verbenol) to give cis-verbenol (1S)-cis-1. After crystallization of the recovered verbenol …
Number of citations: 4 www.sciencedirect.com
JAA Renwick, PR Hughes, IS Krull - Science, 1976 - science.org
A unique biological system whereby optical isomers are selectively transformed to geometrical isomers is demonstrated in Ips paraconfusus. Exposure of adult male and female beetles …
Number of citations: 198 www.science.org
WD Bedard, PE Tilden, KQ Lindahl Jr, DL Wood… - Journal of Chemical …, 1980 - Springer
… -verbenol were investigated as candidate interruptants for use as tree protectants. Verbenone andtrans-verbenol, … oftrans-verbenol alone and of the combination of verbenone plustrans-…
Number of citations: 87 link.springer.com
GB Pitman, JP Vité, GW Kinzer, AF Fentiman - Nature, 1968 - nature.com
… l'ransverbenol when used alone or sprayed on uninfested … Apparently, in addition to trans-verbenol other volatiles origin… whilP producing substantial amounts of tran8-verbenol (Fig. I …
Number of citations: 158 www.nature.com
K Mori, N Mizumachi, M Matsui - Agricultural and Biological …, 1976 - Taylor & Francis
… -verbenol in optically pure state. Although two groups of workers recently synthesized cis-verbenol, … In conclusion the optically pure enantiomers of cis-verbenol were synthesized for the …
Number of citations: 54 www.tandfonline.com
I Rottava, PF Cortina, CA Zanella, RL Cansian… - Applied biochemistry …, 2010 - Springer
… Verbenol is a bicyclicbicycle secondary allylic alcohol, with … Verbenol is also used to control harmful insects, and hence has … the microbial oxidation of terpenes to verbenol production. …
Number of citations: 27 link.springer.com
GB Pitman - Journal of Economic Entomology, 1971 - academic.oup.com
… verbenol in the absence of host odors shows no apparent … 93% transverbeno1 in a mixture of 60 parts trans-verbenol … Over a period of 31 days, the rate of trans-verbenol loss per foot of …
Number of citations: 96 academic.oup.com
DR Miller, JP Lafontaine - Journal of the Entomological Society …, 1991 - journal.entsocbc.ca
… verbenol is an aggregation pheromone for D. pOIlc/erosae and that the combination of cis- andtralls-verbenol … Our results further show that cis- and fralls-verbenol have an additive effect …
Number of citations: 29 journal.entsocbc.ca
S Al-Hamimi, A Abellan Mayoral, LP Cunico… - Analytical …, 2016 - ACS Publications
In general, diffusion rates in extractions are enhanced by increasing the temperature. In this study, we instead add compressed liquid carbon dioxide to the extraction phase to …
Number of citations: 65 pubs.acs.org

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